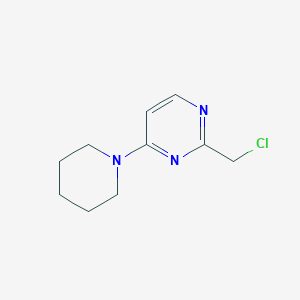

2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine

Vue d'ensemble

Description

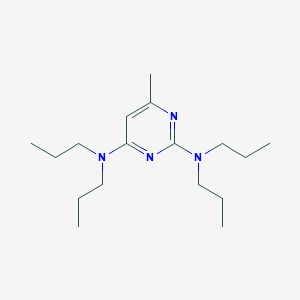

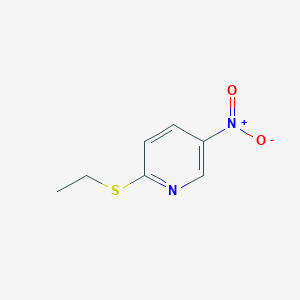

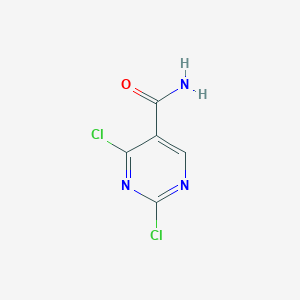

2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a chloromethyl group at the 2-position and a piperidin-1-yl group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be derived from readily available starting materials such as 2-chloropyrimidine and piperidine.

Chloromethylation: The chloromethyl group is introduced at the 2-position of the pyrimidine ring through a chloromethylation reaction. This can be achieved using reagents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of hydrochloric acid.

Piperidinylation: The piperidin-1-yl group is introduced at the 4-position of the pyrimidine ring through a nucleophilic substitution reaction. Piperidine is reacted with the 4-chloropyrimidine intermediate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidin-1-yl group, leading to the formation of different oxidation states and derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives are formed.

Oxidation Products: Oxidation of the piperidin-1-yl group can lead to the formation of N-oxides or other oxidized derivatives.

Cyclization Products: Cyclization reactions can yield fused heterocyclic compounds with potential biological activity.

Applications De Recherche Scientifique

2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine depends on its specific application:

Enzyme Inhibition: The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access and inhibiting enzymatic activity.

Receptor Binding: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.

Chemical Reactivity: The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules, which can alter their function.

Comparaison Avec Des Composés Similaires

2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine can be compared with other similar compounds:

2-(Chloromethyl)-4-(morpholin-4-yl)pyrimidine: Similar structure but with a morpholine ring instead of a piperidine ring. This compound may exhibit different biological activity and reactivity.

2-(Bromomethyl)-4-(piperidin-1-yl)pyrimidine: Similar structure but with a bromomethyl group instead of a chloromethyl group. The bromine atom may influence the reactivity and selectivity of the compound in chemical reactions.

2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring. This compound may have different pharmacological properties and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis and medicinal chemistry. Further research into its applications and mechanisms of action will continue to uncover new uses and benefits of this compound.

Propriétés

IUPAC Name |

2-(chloromethyl)-4-piperidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c11-8-9-12-5-4-10(13-9)14-6-2-1-3-7-14/h4-5H,1-3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVADFIUIBMSHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558745 | |

| Record name | 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105950-92-3 | |

| Record name | 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B172011.png)

![N-Cbz-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B172023.png)

![[6,10,12,16,18,22,24-Heptakis(diphenoxyphosphoryloxy)-2,8,14,20-tetramethyl-4-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl] diphenyl phosphate](/img/structure/B172033.png)

![Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B172035.png)